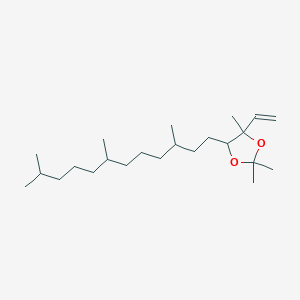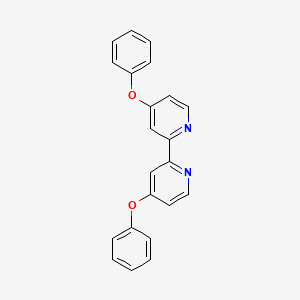
2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine is a synthetic organic compound that belongs to the class of oxaziridines. These compounds are known for their unique three-membered ring structure containing nitrogen and oxygen, which imparts significant reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-nitroaniline to form an intermediate sulfonamide. This intermediate is then treated with an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to form the oxaziridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine can undergo various types of chemical reactions, including:
Oxidation: The oxaziridine ring can act as an oxidizing agent, transferring oxygen to substrates.
Reduction: Under certain conditions, the nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the formation of the oxaziridine ring.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be used for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or other oxygenated products.
Reduction: Formation of 2-(4-Methylbenzene-1-sulfonyl)-3-(4-aminophenyl)oxaziridine.
Substitution: Formation of sulfonamide derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine has various applications in scientific research, including:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Potential use in studying oxidative stress and related biological processes.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine involves the transfer of oxygen from the oxaziridine ring to substrates, leading to oxidation. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylbenzene-1-sulfonyl)-3-phenyl-oxaziridine
- 2-(4-Methylbenzene-1-sulfonyl)-3-(4-methoxyphenyl)oxaziridine
Uniqueness
2-(4-Methylbenzene-1-sulfonyl)-3-(4-nitrophenyl)oxaziridine is unique due to the presence of both the sulfonyl and nitro groups, which impart distinct reactivity and potential biological activity compared to other oxaziridines.
Propiedades
Número CAS |
90687-53-9 |
|---|---|
Fórmula molecular |
C14H12N2O5S |
Peso molecular |
320.32 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C14H12N2O5S/c1-10-2-8-13(9-3-10)22(19,20)16-14(21-16)11-4-6-12(7-5-11)15(17)18/h2-9,14H,1H3 |
Clave InChI |
KLAUXOCLJNBGFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


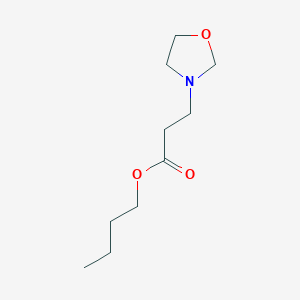
![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
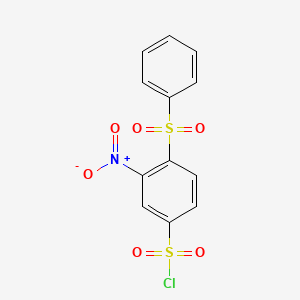
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
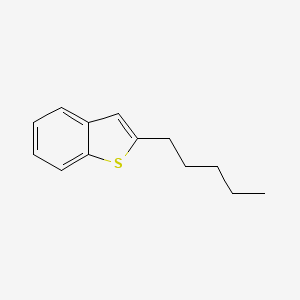
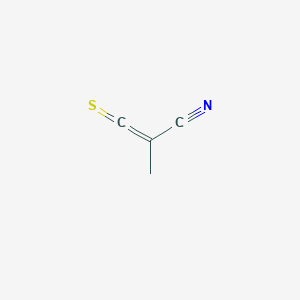
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
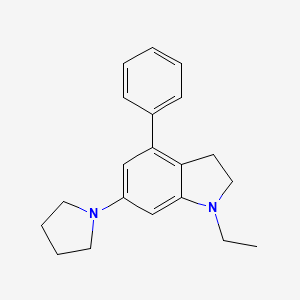
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)
